2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative with a complex substitution pattern. Its core structure includes a 1,2,4-triazole ring substituted at position 5 with a 4-tert-butylphenyl group and at position 4 with a 4-methoxyphenyl group. A sulfanyl (-S-) linker at position 3 connects to an acetamide moiety, where the nitrogen is further substituted with a 2-(trifluoromethyl)phenyl group. The tert-butyl and methoxy groups enhance lipophilicity, which may influence membrane permeability, while the trifluoromethyl group introduces electron-withdrawing effects that could stabilize binding interactions .
Properties
Molecular Formula |
C28H27F3N4O2S |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C28H27F3N4O2S/c1-27(2,3)19-11-9-18(10-12-19)25-33-34-26(35(25)20-13-15-21(37-4)16-14-20)38-17-24(36)32-23-8-6-5-7-22(23)28(29,30)31/h5-16H,17H2,1-4H3,(H,32,36) |
InChI Key |
SRFUJARJXQVQHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The subsequent steps involve the introduction of the tert-butylphenyl and methoxyphenyl groups, followed by the attachment of the sulfanyl and acetamide groups. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, Cl) on the acetamide’s aryl substituent may enhance binding affinity to targets requiring polarized interactions, whereas electron-donating groups (e.g., methoxy, methyl) could improve solubility .
Pharmacological and Physicochemical Properties
Anti-Exudative Activity
- highlights that structurally related acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Physicochemical Data
- Melting Points : Analogues with electron-withdrawing groups (e.g., 2,6-dichlorophenyl, 2-CF₃-phenyl) generally exhibit higher melting points (>200°C) compared to methyl/methoxy-substituted derivatives, likely due to stronger intermolecular interactions .
- IR Spectroscopy : Stretching frequencies for C=O (1669–1694 cm⁻¹) and C=N (1537–1541 cm⁻¹) are consistent across analogues, indicating minimal electronic disruption from substituent variations .
Structural and Conformational Insights
- In contrast, 2,6-dichlorophenyl substituents introduce steric clashes, distorting the acetamide moiety’s orientation .
Biological Activity
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C29H32N4O2S
- Molecular Weight : 500.7 g/mol
- IUPAC Name : 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- CAS Number : 477313-68-1
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the areas of antimicrobial, antifungal, and anticancer properties. The following sections detail specific studies and findings related to these activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of triazole derivatives, including this compound. The results indicate significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
In vitro studies demonstrated that the compound's activity can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways .
Antifungal Activity
The antifungal properties of this triazole derivative were assessed against common fungal pathogens:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
These findings suggest that the compound may inhibit ergosterol synthesis, a critical component of fungal cell membranes .
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| HeLa (Cervical Cancer) | 10 µM |
Mechanistically, the compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Ahmad et al. (2020) reported that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships that enhance antimicrobial potency . -
Case Study on Anticancer Mechanism :
Research published in Journal of Medicinal Chemistry highlighted that the compound induced apoptosis in cancer cells via mitochondrial pathways. The study utilized flow cytometry and Western blotting techniques to elucidate the underlying mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
